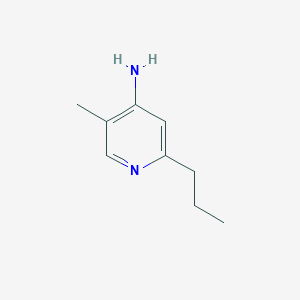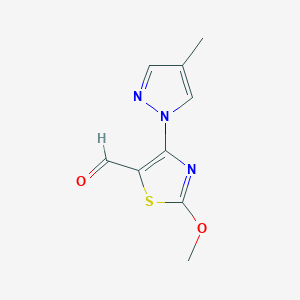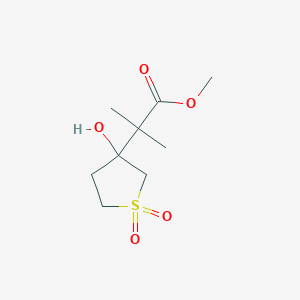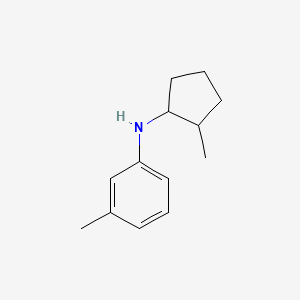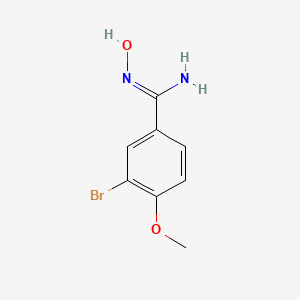
(Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-Bromo-N’-hydroxy-4-methoxybenzene-1-carboximidamide is an organic compound with a unique structure that includes a bromine atom, a hydroxy group, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Bromo-N’-hydroxy-4-methoxybenzene-1-carboximidamide typically involves the bromination of 4-methoxybenzene-1-carboximidamide followed by the introduction of a hydroxy group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-Bromo-N’-hydroxy-4-methoxybenzene-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium nitrite (NaNO2).
Major Products
Oxidation: Formation of 3-bromo-4-methoxybenzene-1-carboximidamide.
Reduction: Formation of 3-hydroxy-4-methoxybenzene-1-carboximidamide.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-Bromo-N’-hydroxy-4-methoxybenzene-1-carboximidamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets, providing insights into biochemical processes.
Medicine
In medicine, (Z)-3-Bromo-N’-hydroxy-4-methoxybenzene-1-carboximidamide has potential applications as a pharmaceutical intermediate. It can be used in the development of drugs targeting specific diseases, particularly those involving oxidative stress and inflammation.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes, including polymer synthesis and surface modification.
Mechanism of Action
The mechanism of action of (Z)-3-Bromo-N’-hydroxy-4-methoxybenzene-1-carboximidamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxybenzene-1-carboximidamide: Lacks the hydroxy group, resulting in different reactivity and biological activity.
4-Methoxybenzene-1-carboximidamide: Lacks both the bromine and hydroxy groups, making it less reactive.
3-Hydroxy-4-methoxybenzene-1-carboximidamide: Lacks the bromine atom, affecting its chemical properties and applications.
Uniqueness
(Z)-3-Bromo-N’-hydroxy-4-methoxybenzene-1-carboximidamide is unique due to the presence of both bromine and hydroxy groups, which confer distinct reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C8H9BrN2O2 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
3-bromo-N'-hydroxy-4-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H9BrN2O2/c1-13-7-3-2-5(4-6(7)9)8(10)11-12/h2-4,12H,1H3,(H2,10,11) |
InChI Key |
ACPSRWAPDRMQED-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/O)/N)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NO)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


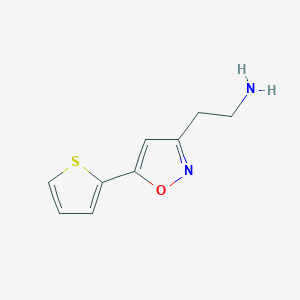
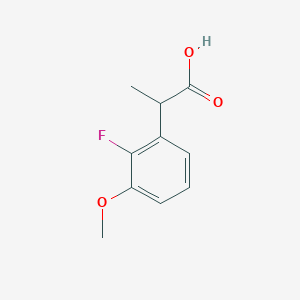
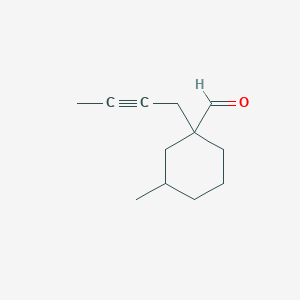
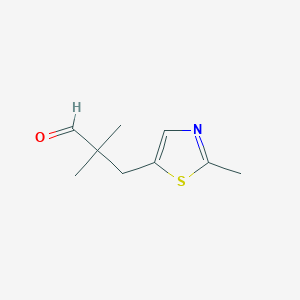

![3-[(4-Chloro-3-methylphenyl)methyl]pyrrolidine](/img/structure/B13299662.png)
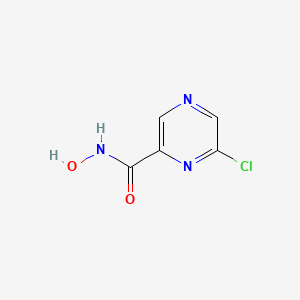

![6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B13299686.png)

